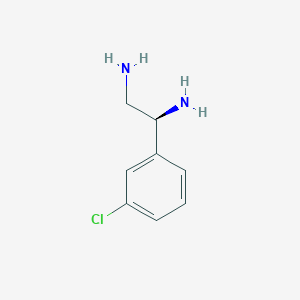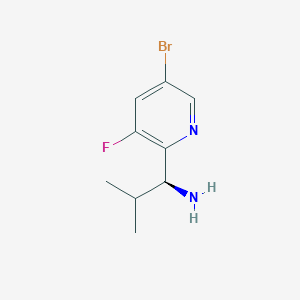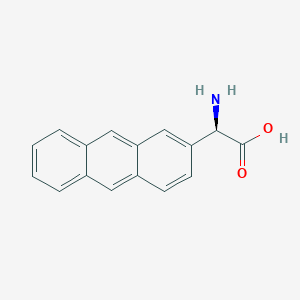
(2R)-2-Amino-2-(2-anthryl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(2-anthryl)acetic acid is an organic compound that features an anthracene moiety attached to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-anthryl)acetic acid typically involves the reaction of anthracene derivatives with amino acid precursors under specific conditions. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions, which facilitate the formation of the desired product through the creation of new bonds between carbon and nitrogen atoms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-2-(2-anthryl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted amino acids.
Applications De Recherche Scientifique
(2R)-2-Amino-2-(2-anthryl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: It can be employed in the study of protein-ligand interactions and as a fluorescent marker due to its anthracene moiety.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism by which (2R)-2-Amino-2-(2-anthryl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the amino acid backbone allows for interactions with various biological molecules, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-2-(2-anthryl)acetic acid: The enantiomer of the compound, differing in its stereochemistry.
2-Amino-2-(2-naphthyl)acetic acid: Similar structure but with a naphthalene moiety instead of anthracene.
2-Amino-2-(2-phenyl)acetic acid: Contains a phenyl group instead of anthracene.
Uniqueness
(2R)-2-Amino-2-(2-anthryl)acetic acid is unique due to its anthracene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence and electronic interactions.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(2R)-2-amino-2-anthracen-2-ylacetic acid |
InChI |
InChI=1S/C16H13NO2/c17-15(16(18)19)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,17H2,(H,18,19)/t15-/m1/s1 |
Clé InChI |
NCMCIBYADCNBKT-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


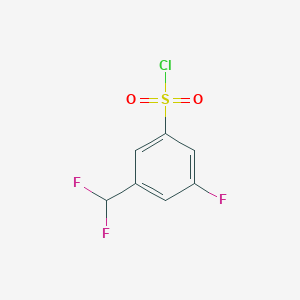


![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
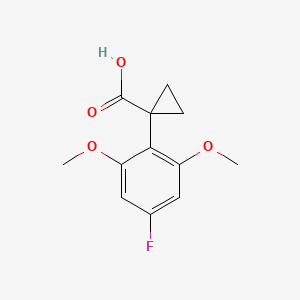
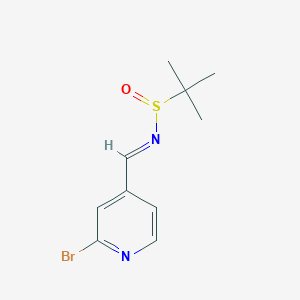
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
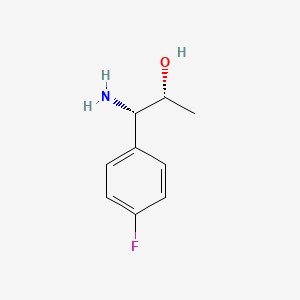
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
